molecular formula C24H22N2OS B2902074 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide CAS No. 681276-66-4

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide

Cat. No. B2902074
CAS RN: 681276-66-4
M. Wt: 386.51
InChI Key: NCDLIQRCXYNZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide is a chemical compound that is widely used in scientific research. It is a member of the thioamide family, which has been found to possess a wide range of biological activities.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. In addition, it has been found to have a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide. One area of research could be to further investigate its anticancer properties, particularly in vivo. Another area of research could be to investigate its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets for its biological activities.

Synthesis Methods

The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide involves a series of chemical reactions. The starting material is 4-methylbenzyl chloride, which is reacted with sodium hydride to produce 4-methylbenzyl sodium. This intermediate is then reacted with indole-3-carboxaldehyde to produce the indole intermediate. The final step involves the reaction of the indole intermediate with phenylacetyl chloride and thioacetamide to produce 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide.

Scientific Research Applications

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide has been found to possess a wide range of biological activities. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. In addition, it has been studied for its neuroprotective properties, as it has been found to protect against oxidative stress in neuronal cells.

properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-18-11-13-19(14-12-18)15-26-16-23(21-9-5-6-10-22(21)26)28-17-24(27)25-20-7-3-2-4-8-20/h2-14,16H,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDLIQRCXYNZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide

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